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Cat. No.: B1472794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Xantphos Pd G3 is a third-generation Buchwald precatalyst that has emerged as a highly

efficient and versatile tool in modern organic synthesis. Its exceptional stability, broad

applicability in a range of cross-coupling reactions, and user-friendly nature have made it a

preferred choice for the construction of complex molecular architectures in pharmaceutical and

materials science research. This technical guide provides an in-depth overview of Xantphos
Pd G3, including its core properties, detailed experimental protocols for key reactions, and a

summary of its performance in various catalytic transformations.

Core Properties and Structural Elucidation
Xantphos Pd G3, systematically named [4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene][2-

(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate, is an air- and moisture-stable

palladium(II) complex. This stability allows for easier handling and setup compared to earlier

generation catalysts, a significant advantage in both academic and industrial settings. The

catalyst is highly soluble in a wide range of common organic solvents, facilitating its use in

various reaction media.[1]

The structure of Xantphos Pd G3 features a palladium center coordinated to the bulky and

electron-rich Xantphos ligand and a 2-(2'-amino-1,1'-biphenyl) fragment. The Xantphos ligand,

with its wide bite angle, is crucial for promoting the reductive elimination step in the catalytic

cycle, leading to higher reaction rates and yields. The aminobiphenyl moiety facilitates the

initial activation of the precatalyst to the active Pd(0) species.
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Table 1: Physicochemical Properties of Xantphos Pd G3

Property Value

Chemical Name

[4,5-Bis(diphenylphosphino)-9,9-

dimethylxanthene][2-(2'-amino-1,1'-

biphenyl)]palladium(II) methanesulfonate

CAS Number 1445085-97-1

Molecular Formula C₅₂H₄₅NO₄P₂PdS

Molecular Weight 948.35 g/mol [2]

Appearance Pale yellow to off-white solid

Melting Point 164-167 °C (decomposition)[2]

Stability Air, moisture, and thermally stable[1]

Solubility Highly soluble in common organic solvents

Catalytic Applications and Performance
Xantphos Pd G3 is a powerhouse in palladium-catalyzed cross-coupling chemistry,

demonstrating high efficacy in a multitude of transformations that are fundamental to modern

synthetic chemistry. Its versatility extends to Suzuki-Miyaura, Buchwald-Hartwig amination,

Negishi, Heck, Hiyama, Sonogashira, and Stille couplings, as well as more specialized

reactions like aminocarbonylation and C-S bond formation.[1] A key advantage of this third-

generation precatalyst is the ability to use lower catalyst loadings and achieve shorter reaction

times compared to its predecessors.[1]

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Xantphos Pd G3 has

proven to be an exceptional catalyst for this reaction, particularly with challenging substrates

such as heteroaryl chlorides and unstable boronic acids.

Table 2: Performance of Xantphos Pd G3 in Suzuki-Miyaura Coupling
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Aryl
Halide

Boronic
Acid

Base Solvent
Temp.
(°C)

Time (h) Yield (%)

4-

Chlorotolue

ne

Phenylboro

nic acid
K₃PO₄

Toluene/H₂

O
100 18 95

1-Bromo-4-

fluorobenz

ene

4-

Methoxyph

enylboronic

acid

K₂CO₃
Dioxane/H₂

O
100 18 92

1-Chloro-4-

nitrobenze

ne

Phenylboro

nic acid
K₂CO₃

Toluene/H₂

O
80 2 98

2-

Chlorobenz

onitrile

Phenylboro

nic acid
K₃PO₄

Dioxane/H₂

O
100 18 94

Note: This data is representative of typical yields and conditions and may vary based on

specific substrate combinations and reaction scales.

Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another area where Xantphos
Pd G3 excels. It facilitates the coupling of a wide range of aryl halides with various amines,

including primary and secondary amines, and amides.

Table 3: Performance of Xantphos Pd G3 in Buchwald-Hartwig Amination
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Aryl
Halide

Amine Base Solvent
Temp.
(°C)

Time (h) Yield (%)

4-

Chlorotolue

ne

Morpholine NaOtBu Toluene Reflux 6 94

1-Bromo-4-

tert-

butylbenze

ne

Aniline DBU
MeCN/Ph

Me
140 1 >95

1-Chloro-

3,5-

dimethylbe

nzene

Benzylami

ne
DBU

MeCN/Ph

Me
140 1 >95

4-

Bromobenz

onitrile

Benzamide Cs₂CO₃ Dioxane 100 16 95[3]

Note: This data is representative of typical yields and conditions and may vary based on

specific substrate combinations and reaction scales.

Negishi Coupling
For the formation of C-C bonds involving organozinc reagents, the Negishi coupling is a

powerful tool. Xantphos Pd G3 has been successfully employed in these reactions, including

those with challenging heteroaryl halides.

Table 4: Performance of Xantphos Pd G3 in Negishi Coupling
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Aryl Halide
Organozinc
Reagent

Solvent Temp. (°C) Time (h) Yield (%)

2-

Bromopyridin

e

sec-Butylzinc

bromide
THF 25 16 92

4-Bromo-

N,N-

dimethylanilin

e

Isopropylzinc

bromide
THF 25 16 91

1-Bromo-4-

methoxybenz

ene

Cyclopentylzi

nc bromide
THF 25 16 88

Note: This data is representative of typical yields and conditions and may vary based on

specific substrate combinations and reaction scales.

Experimental Protocols
The following are detailed methodologies for key cross-coupling reactions utilizing Xantphos
Pd G3. These protocols are intended as a starting point and may require optimization for

specific substrates.

General Procedure for Suzuki-Miyaura Coupling
Materials:

Aryl halide (1.0 mmol, 1.0 equiv)

Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

Xantphos Pd G3 (0.01-0.02 mmol, 1-2 mol%)

Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

Degassed solvent (e.g., dioxane, THF, toluene)
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Degassed water (optional, often beneficial)

Procedure:

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (if

solid), boronic acid, base, and Xantphos Pd G3.

Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10

minutes.

If the aryl halide is a liquid, add it via syringe at this point.

Add the degassed solvent and, if applicable, water via syringe. A common solvent ratio is

10:1 organic solvent to water.

Stir the reaction mixture at the desired temperature (typically ranging from room temperature

to 110 °C).

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-

MS).

Upon completion, cool the reaction to room temperature.

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination in a
Flow Reactor
Materials:

Aryl halide (1.0 equiv)
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Amine (1.0 equiv)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

Xantphos Pd G3 (5 mol%)

Solvent mixture (e.g., MeCN/PhMe)

Procedure:

Prepare a stock solution of the aryl halide, amine, DBU, and Xantphos Pd G3 in the chosen

solvent system.

Set up a continuous flow reactor system, typically consisting of a pump, a heated reactor

coil, and a back-pressure regulator.

Pump the reaction mixture through the flow reactor at a defined flow rate to achieve the

desired residence time (e.g., 60 minutes).

Maintain the reactor at the desired temperature (e.g., 140 °C).

Collect the output from the reactor.

The collected solution can be worked up by standard aqueous extraction and the product

isolated by chromatography.[4][5]

Signaling Pathways and Catalytic Cycles
The efficacy of Xantphos Pd G3 stems from its well-defined activation pathway and catalytic

cycle. The precatalyst is activated in the presence of a base, which deprotonates the

aminobiphenyl ligand, leading to the formation of the active, monoligated Pd(0) species. This

active catalyst then enters the catalytic cycle.
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Xantphos Pd(II) G3 Precatalyst

[Xantphos-Pd(0)]
Active CatalystReductive Elimination

Elimination Products

Base Activation

Click to download full resolution via product page

Activation of the Xantphos Pd G3 Precatalyst.

Once activated, the Pd(0) species initiates the catalytic cycle, which for a Suzuki-Miyaura

coupling, proceeds through three key steps: oxidative addition, transmetalation, and reductive

elimination.
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Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
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Conclusion
Xantphos Pd G3 is a state-of-the-art precatalyst that offers significant advantages for a wide

array of palladium-catalyzed cross-coupling reactions. Its high stability, broad substrate scope,

and the ability to operate under mild conditions with low catalyst loadings make it an invaluable

tool for chemists in the pharmaceutical and materials science industries. The well-defined

activation pathway and catalytic cycle contribute to its reliability and high performance. The

experimental protocols and performance data provided in this guide serve as a valuable

resource for researchers looking to leverage the power of Xantphos Pd G3 in their synthetic

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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